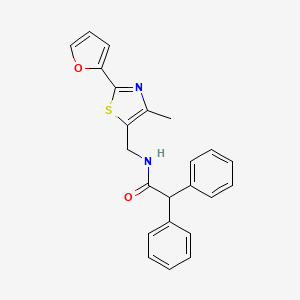

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a fluorinated compound . Fluorinated compounds are often used in pharmaceuticals and agrochemicals because the placement of fluorine atoms in a molecule can significantly influence its chemical and physical properties .

Synthesis Analysis

While specific synthesis information for “N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” was not found, a related compound, “N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)”, has been synthesized using automated methods . The synthesis involved the use of a commercial synthesis module and resulted in a decay-corrected yield of 42% in 57 minutes .

科学的研究の応用

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .

Hydrolysis and Photolysis Kinetics

The compound has been studied for its hydrolysis and photolysis kinetics in water. The degradation of the compound followed first-order kinetics, and the increase in pH and temperature can substantially accelerate the degradation .

Identification of Degradation Products

The degradation products of the compound were identified using ultra-high-performance liquid chromatography coupled with an Orbitrap high-resolution mass spectrometer .

Antibacterial Activity

The compound has been studied for its antibacterial activity. The presence of fluorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in the C-Cl bond .

Antiviral Activity

Indole derivatives, which include compounds similar to the one , have been studied for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-HIV Activity

Indole derivatives have also been studied for their anti-HIV activity. Certain compounds have shown inhibitory activity against HIV-1 and HIV-2 strains replication in acutely infected cells .

作用機序

Target of Action

The primary target of N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes in the function of the enzyme, potentially influencing the formation of myelin sheaths .

Biochemical Pathways

Given its target, it is likely that it influences pathways related to the formation and maintenance of myelin sheaths .

Result of Action

Given its target, it is plausible that it may influence the formation and maintenance of myelin sheaths .

Action Environment

Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

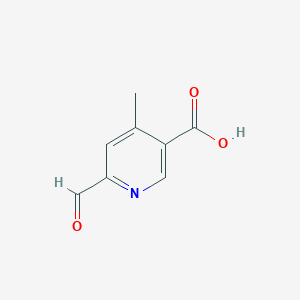

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCLWOVGYGRVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NNN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2467115.png)

![N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2467118.png)

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2467127.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)

![N-(4-acetylphenyl)-2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2467131.png)